2-Morpholinomethyl-5-hexynophenone hydrochloride

Description

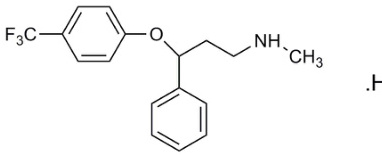

2-Morpholinomethyl-5-hexynophenone hydrochloride is a synthetic organic compound characterized by a morpholine ring linked to a hexynophenone backbone via a methyl group, with a hydrochloride counterion. This structure combines a ketone-functionalized aromatic system (hexynophenone) with a morpholine moiety, a six-membered amine-oxygen heterocycle known for enhancing solubility and bioavailability in pharmaceuticals .

Properties

CAS No. |

15328-59-3 |

|---|---|

Molecular Formula |

C17H22ClNO2 |

Molecular Weight |

307.8 g/mol |

IUPAC Name |

2-(morpholin-4-ium-4-ylmethyl)-1-phenylhex-5-yn-1-one;chloride |

InChI |

InChI=1S/C17H21NO2.ClH/c1-2-3-7-16(14-18-10-12-20-13-11-18)17(19)15-8-5-4-6-9-15;/h1,4-6,8-9,16H,3,7,10-14H2;1H |

InChI Key |

GIKOZJXSOBOQOP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(C[NH+]1CCOCC1)C(=O)C2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Morpholine vs. Piperidine/Piperazine: The morpholine ring in 2-Morpholinomethyl-5-hexynophenone HCl offers improved water solubility compared to piperidine (e.g., methylphenidate HCl) due to its oxygen atom, which enhances hydrogen bonding .

- Alkyne Functionality: The hexyno- group distinguishes it from most pharmaceuticals, which typically lack alkynes. This group may confer reactivity for conjugation or polymerization applications.

- Aromatic Systems: Unlike tapentadol or fluoxetine, which rely on phenolic or trifluoromethyl-aromatic groups for receptor binding, the hexynophenone backbone may prioritize metabolic stability over direct receptor interaction.

Solubility and Stability

Key Observations :

- The hydrochloride salt form improves solubility for all compounds.

Pharmacological Potential

While benzydamine, tapentadol, and fluoxetine HCl have well-established mechanisms (e.g., cyclooxygenase inhibition, opioid receptor agonism, serotonin reuptake inhibition), 2-Morpholinomethyl-5-hexynophenone HCl’s pharmacological profile remains speculative. Its morpholine and ketone groups suggest possible interactions with amine receptors (e.g., sigma receptors) or enzyme targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.